3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-7-3-5-11(9-13)15(21)18-17-20-19-16(23-17)12-6-4-8-14(10-12)24-2/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAAZYKOVQCHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the methylthio phenyl group: This can be done through a nucleophilic substitution reaction where a thiol group reacts with a halogenated aromatic compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein binding.
Industry: It is used in the development of specialty chemicals and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with Varied Substituents on the Oxadiazole Ring
Table 1: Structural and Activity Comparison of Key Analogues
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in Compound 19 enhances inhibitory activity compared to the thiomethoxy group in Compound 18 , likely due to increased electron-withdrawing effects and improved target affinity .
- Methylthio vs. Methylsulfonyl : The methylthio group in the target compound and 4415 may offer better metabolic stability than the methylsulfonyl group in Compound LMM5 (), which is prone to oxidation .
- Amino Substitution: The 2-amino group in 4415 contributes to potent antiviral activity, suggesting that polar substituents on the benzamide can enhance interactions with viral targets .
Analogues with Different Heterocyclic Cores
Table 2: Comparison with Thiadiazole and Isoxazole Derivatives
Key Observations :
- Thiadiazole vs. Oxadiazole : The 1,3,4-thiadiazole derivative in exhibits insecticidal activity, highlighting that sulfur-containing heterocycles may favor interactions with pest-specific enzymes. In contrast, oxadiazoles are more commonly associated with antimicrobial and antiviral effects .
- Isoxazole Core : The isoxazole derivative lacks the oxadiazole’s hydrogen-bonding capacity, which may reduce its suitability for targets requiring strong electronic interactions .
Biological Activity
3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.
Chemical Structure
The compound can be described by the following molecular formula: CHNOS. Its structure features a methoxy group, an oxadiazole ring, and a benzamide moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been assessed through various studies focusing on its antimicrobial , antiproliferative , and antioxidant properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, some studies have reported that related compounds show effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μM . The presence of the methylthio group in the phenyl ring enhances the antimicrobial efficacy.
Antiproliferative Activity
The antiproliferative effects of 3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have been evaluated against various cancer cell lines. Notably, compounds with similar structures have shown IC values ranging from 1.2 to 5.3 μM against different cancer types including breast cancer (MCF-7), colon cancer (HCT116), and others . This suggests that the compound may possess selective cytotoxicity towards malignant cells.
Antioxidant Activity
Antioxidant assays have demonstrated that several oxadiazole derivatives exhibit strong antioxidative properties. The compound’s ability to scavenge free radicals has been compared favorably to standard antioxidants like butylated hydroxytoluene (BHT) . The mechanisms underlying this activity involve the modulation of oxidative stress pathways within cells.
Case Studies
- Antimicrobial Evaluation : A study synthesized several oxadiazole derivatives, including those with methylthio substitutions. These were tested for their antibacterial activity against E. faecalis, showing promising results with MIC values indicating effective inhibition at low concentrations .
- Cancer Cell Line Studies : In vitro tests on MCF-7 and HCT116 cell lines revealed that compounds with similar structural motifs to 3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibited significant antiproliferative effects, suggesting that the benzamide and oxadiazole functionalities play a crucial role in their mechanism of action .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
